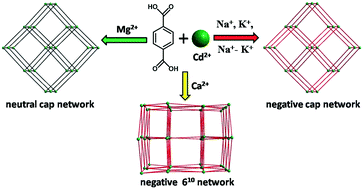Fluorescent heterometallic MOFs: tunable framework charges and application for explosives detection†
CrystEngComm Pub Date: 2016-09-23 DOI: 10.1039/C6CE01818A
Abstract
A series of three-dimensional fluorescent heterometallic MOFs based on rod- and cluster-like building blocks were readily prepared under solvothermal conditions. Among them, compounds 1–4 were constructed from rod-like building blocks {Cd–O–M}n (M = Na, K, Na–K, and Mg) and BDC2− ligands, featuring right-hand and left-hand channels with a cap topology. The framework charges of 1–4 can be tuned from negative to neutral via a strategy of changing the secondary metal centre (Na+, Na+–K+, K+ and Mg2+). It is worth noting that the rod-like building block of compound 2 contained three types of metal ion centres (Cd2+, Na+ and K+). Different from compounds 1–4, the topology of 5 changed from a cap net to a 610 net in the presence of Ca2+ as a secondary metal centre. Interestingly, the anionic framework of 5 features two types of linear trinuclear clusters as the building blocks, i.e. {Cd2CaO17} and {Cd2CaO16}, which are relatively rare in known heterometallic open frameworks. Moreover, fluorescent compound 5 with a microporous structure displayed sensing properties towards some nitro-containing compounds, suggesting its potential application as a fluorescent sensor for the sensitive detection of explosives.


Recommended Literature
- [1] A fluorescence on–off sensor for Cu2+ and its resultant complex as an off–on sensor for Cr3+ in aqueous media†
- [2] The bearing of the dissociation constant of urea on its constitution
- [3] SERS-active substrate assembled by Ag NW-embedded porous polystyrene fibers†
- [4] Self-assembled c-oriented Ni(OH)2 films for enhanced electrocatalytic activity towards the urea oxidation reaction†
- [5] New British Standards
- [6] Recent progress in the electron paramagnetic resonance study of polymers
- [7] Modulating the generation of long-lived charge separated states exclusively from the triplet excited states in palladium porphyrin–fullerene conjugates†
- [8] Luminescent polymorphic crystals: mechanoresponsive and multicolor-emissive properties
- [9] Three dimensional quantitative characterization of magnetite nanoparticles embedded in mesoporous silicon: local curvature, demagnetizing factors and magnetic Monte Carlo simulations†
- [10] Contents list

Journal Name:CrystEngComm
Research Products
-
CAS no.: 1718-53-2
-
CAS no.: 124387-19-5
-
CAS no.: 134807-28-6
-
CAS no.: 1115-82-8
-
CAS no.: 141-14-0









